molecular formula C8H5BrN2O B1377914 7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde CAS No. 1352397-70-6

7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde

Cat. No. B1377914
M. Wt: 225.04 g/mol
InChI Key: CHUCRGMQWODHGL-UHFFFAOYSA-N
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Description

7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is a chemical compound with the molecular formula C8H5BrN2O and a molecular weight of 225.04 . It is also known by its CAS Number 1352397-70-6 .


Molecular Structure Analysis

The InChI code for 7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is 1S/C8H5BrN2O/c9-6-4-10-3-5-1-2-11-7(5)8(6)12/h1-4,10H . This code provides a specific description of the molecule’s structure.

Scientific Research Applications

Synthesis of Analgesic and Anti-inflammatory Compounds

A study by Chamakuri, Murthy, and Yellu (2016) described the synthesis of 7-azaindazole-chalcone derivatives from a similar compound, 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde, showcasing its utility in producing compounds with significant anti-inflammatory and analgesic activities. These derivatives exhibited comparable or superior efficacy to standard drugs like indomethacin and diclofenac sodium, demonstrating the potential of this chemical scaffold in drug development (Chamakuri, Murthy, & Yellu, 2016).

Catalytic Cyclization for Heterocyclic Compounds

Cho and Kim (2008) reported on the palladium-catalyzed cyclization of 3-bromopyridine-4-carbaldehyde with carbon monoxide and carboxylic acids to produce 3-oxo-1,3-dihydrofuro[3,4-c]pyridine-1-yl alkanoates. This process illustrates the compound's role in generating heterocyclic structures that could have implications in pharmaceutical synthesis and material science (Cho & Kim, 2008).

Crystal Structure and Spectroscopic Studies

Morzyk-Ociepa and colleagues (2017) conducted a comprehensive study on 7-azaindole-3-carboxaldehyde, closely related to the target compound, detailing its X-ray crystal structure, infrared, Raman, and density functional studies. This research provides insights into the compound's structural and electronic properties, contributing to its application in designing more effective pharmaceuticals and materials (Morzyk-Ociepa et al., 2017).

Development of Bromo-pyridine Carbaldehyde Scaffolds

Mandal, Augustine, Quattropani, and Bombrun (2005) described a two-step synthesis of bromo-pyridine carbaldehyde scaffolds, highlighting the efficient and general approach to constructing these important intermediates for pharmaceutical synthesis. This work underscores the flexibility and utility of bromo-substituted pyridine carbaldehydes in organic synthesis (Mandal et al., 2005).

Fluoropyrroles Synthesis

Surmont, Verniest, and their team (2009) developed a methodology for synthesizing various new 3-fluorinated pyrroles from bromomethyl-pyrrolines, demonstrating the adaptability of bromo-substituted pyrrole carbaldehydes in synthesizing fluorinated analogs for potential applications in pharmaceuticals and agrochemicals (Surmont et al., 2009).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray and, in case of contact with eyes, rinsing cautiously with water for several minutes .

Future Directions

Given the potent activities of related 1H-pyrrolo[2,3-b]pyridine derivatives against FGFR1, 2, and 3 , future research could explore the potential of 7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde as a therapeutic agent. Further studies could also investigate its synthesis and chemical properties in more detail.

properties

IUPAC Name

7-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-7-3-10-2-6-5(4-12)1-11-8(6)7/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHUCRGMQWODHGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=CN=CC(=C2N1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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